2-Iodo-4-methyl-5-nitropyridine CAS number 633328-46-8
2-Iodo-4-methyl-5-nitropyridine CAS number 633328-46-8
An In-Depth Technical Guide to 2-Iodo-4-methyl-5-nitropyridine (CAS 633328-46-8)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-Iodo-4-methyl-5-nitropyridine, a key heterocyclic building block for researchers and professionals in drug development and medicinal chemistry. The guide delves into its chemical properties, plausible synthetic routes, core reactivity, and strategic applications, grounding all claims in established chemical principles and literature.
Core Compound Profile and Physicochemical Properties
2-Iodo-4-methyl-5-nitropyridine is a substituted pyridine derivative strategically functionalized for synthetic utility. The pyridine ring is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This specific scaffold contains three key features for chemical diversification:
-
An iodide at the 2-position, ideal for a wide range of palladium-catalyzed cross-coupling reactions.
-
A nitro group at the 5-position, which acts as a potent electron-withdrawing group and can be chemically reduced to a versatile amino group.
-
A methyl group at the 4-position, which provides a steric and electronic handle to influence molecular interactions.
These functionalities make it a valuable starting material for constructing complex molecular architectures and generating libraries of compounds for biological screening.[2]
Data Summary: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 633328-46-8 | [3][4] |
| IUPAC Name | 2-iodo-4-methyl-5-nitropyridine | [3] |
| Molecular Formula | C₆H₅IN₂O₂ | [3][4] |
| Molecular Weight | 264.02 g/mol | [3][4] |
| SMILES | CC1=CC(=NC=C1[O-])I | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
Synthesis and Purification Strategy
While multiple proprietary synthesis routes may exist, a logical and scalable pathway can be devised from readily available precursors based on fundamental organic transformations. A highly plausible route begins with 2-amino-4-methylpyridine.
Proposed Two-Step Synthetic Workflow
Caption: Proposed synthesis of 2-Iodo-4-methyl-5-nitropyridine.
Mechanistic Rationale & Protocol
Step 1: Regioselective Nitration The synthesis commences with the electrophilic nitration of 2-amino-4-methylpyridine. The amino group at the 2-position is a powerful activating and ortho-, para-directing group.[5] In the pyridine system, this strongly directs the incoming electrophile (the nitronium ion, NO₂⁺, generated in situ from nitric and sulfuric acids) to the 5-position, which is para to the amino group.[5] Sulfuric acid serves both to protonate the nitric acid, facilitating the formation of the nitronium ion, and to protonate the pyridine nitrogen, further influencing the electronics of the ring.
Experimental Protocol (Nitration)
-
To a flask cooled in an ice-salt bath (0-5°C), slowly add concentrated sulfuric acid.
-
While maintaining the low temperature, add 2-amino-4-methylpyridine portion-wise to the sulfuric acid with vigorous stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled flask.
-
Add the nitrating mixture dropwise to the solution of 2-amino-4-methylpyridine, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8, causing the product, 2-amino-4-methyl-5-nitropyridine, to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Diazotization and Iodide Displacement The resulting 2-amino-4-methyl-5-nitropyridine can be converted to the target iodo-compound via a Sandmeyer-type reaction. This involves the transformation of the primary amino group into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl).[6] The diazonium group is an excellent leaving group (N₂) and is readily displaced by an iodide nucleophile, typically from potassium iodide (KI).
Experimental Protocol (Iodination)
-
Suspend 2-amino-4-methyl-5-nitropyridine in a solution of aqueous hydrochloric acid, cooled to 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The temperature must be strictly maintained below 5°C to ensure the stability of the diazonium salt.
-
Stir the mixture at 0-5°C for 30-60 minutes after the addition is complete.
-
In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. Effervescence (release of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 2-Iodo-4-methyl-5-nitropyridine.
Core Reactivity and Synthetic Utility
The true value of this scaffold lies in its capacity for facile diversification through cross-coupling chemistry. The carbon-iodine bond at the 2-position is the primary reactive site for such transformations.
A. Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[7][8] It is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and use of generally stable and non-toxic boronic acid reagents.[7] For 2-Iodo-4-methyl-5-nitropyridine, this reaction allows for the introduction of a vast array of aryl and heteroaryl substituents.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol (Suzuki-Miyaura Coupling)
-
To a reaction vessel, add 2-Iodo-4-methyl-5-nitropyridine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.
-
Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography or recrystallization.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The introduction of nitrogen-containing functional groups is critical in drug design. The Buchwald-Hartwig amination enables the palladium-catalyzed formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. This reaction is instrumental in synthesizing complex anilines and their heterocyclic analogues, which are prevalent in bioactive molecules.[1]
C. Reduction of the Nitro Group
The nitro group serves as a masked amino group. Its reduction to a primary amine opens up a new set of possible transformations, including amide bond formation, sulfonylation, and reductive amination. A common method for this reduction in the presence of other sensitive groups is catalytic transfer hydrogenation.[1]
Protocol (Nitro Group Reduction)
-
Dissolve 2-Iodo-4-methyl-5-nitropyridine in a solvent such as ethanol or methanol.
-
Add a catalyst, typically 10% Palladium on Carbon (Pd/C).
-
Add a hydrogen source, such as ammonium formate or by bubbling hydrogen gas through the solution.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to obtain the corresponding 5-amino-2-iodo-4-methylpyridine, which can be used in subsequent steps.
Strategic Application in Drug Discovery
2-Iodo-4-methyl-5-nitropyridine is not an end product but a versatile platform for generating molecular diversity. Its strategic value is realized through combinatorial and parallel synthesis approaches.
Caption: Application of the scaffold in generating diverse chemical libraries.
A prime example of the utility of the underlying 4-methyl-5-nitropyridine core is in the synthesis of advanced drug candidates. The related compound, 2-amino-4-methyl-5-nitropyridine, serves as a key starting material for the synthesis of AZD7648, a highly selective inhibitor of DNA-dependent protein kinase, highlighting the therapeutic relevance of this chemical space.[1]
Safety and Handling
Proper handling of 2-Iodo-4-methyl-5-nitropyridine is essential in a laboratory setting. Based on available safety data, the compound presents several hazards.
GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [4][9] |
| H315 | Causes skin irritation | [4][9] |
| H319 | Causes serious eye irritation | [4][9] |
| H335 | May cause respiratory irritation | [4][9] |
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.[10]
-
P271: Use only outdoors or in a well-ventilated area.[10]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[10][11]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10][11]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.[10] All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
References
- 2-Methyl-5-nitropyridine - Synquest Labs.
- 2-Iodo-4-methyl-5-nitropyridine | C6H5IN2O2 | CID 23070167 - PubChem.
- 633328-46-8|2-Iodo-4-methyl-5-nitropyridine|BLD Pharm. BLD Pharm.
- 2-Hydroxy-4-methyl-5-nitropyridine Safety D
- CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
- 2,4-Dichloro-5-nitropyridine Safety D
- Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. BOC Sciences.
- Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules.
- Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines.
- CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
- Recent applications of click chemistry in drug discovery. PubMed.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- 2-Aminopyridine Safety D
- 2-Chloro-5-methyl-4-nitropyridine N-oxide | C6H5ClN2O3 | CID 12318010 - PubChem.
- 2-Amino-5-nitropyridine Safety D
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